molecular formula C5H5N2O3- B14760240 5-Ethyl-1,2,4-oxadiazole-3-carboxylate

5-Ethyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B14760240
M. Wt: 141.10 g/mol
InChI Key: XCGHNLDUTZREGP-UHFFFAOYSA-M
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Description

5-Ethyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing an oxadiazole ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of nitrogen and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like tetrahydrofuran (THF) or ethanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.

Major Products:

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

5-Ethyl-1,2,4-oxadiazole-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,2,3-Oxadiazole: Another regioisomer with different chemical properties.

    1,2,5-Oxadiazole: Known for its distinct reactivity and applications.

    1,3,4-Oxadiazole: Widely studied for its biological activities.

Uniqueness: 5-Ethyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and biological activity. This compound’s unique structure makes it a valuable target for further research and development in various fields.

Properties

Molecular Formula

C5H5N2O3-

Molecular Weight

141.10 g/mol

IUPAC Name

5-ethyl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C5H6N2O3/c1-2-3-6-4(5(8)9)7-10-3/h2H2,1H3,(H,8,9)/p-1

InChI Key

XCGHNLDUTZREGP-UHFFFAOYSA-M

Canonical SMILES

CCC1=NC(=NO1)C(=O)[O-]

Origin of Product

United States

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